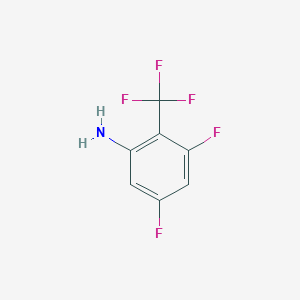

3,5-Difluoro-2-(trifluoromethyl)aniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-difluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISXXYSSIKCYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382644 | |

| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-33-1 | |

| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3,5 Difluoro 2 Trifluoromethyl Aniline and Its Precursors

Strategic Approaches to Aryl Fluorination and Trifluoromethylation in Aniline (B41778) Synthesis

The introduction of fluorine and trifluoromethyl groups onto an aromatic ring is a cornerstone of modern synthetic chemistry. These groups can dramatically alter the physical, chemical, and biological properties of a molecule. Strategic implementation of fluorination and trifluoromethylation reactions is therefore essential in the synthesis of complex aniline derivatives.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine atoms onto an aromatic ring, or for substituting existing halogens with other nucleophiles. vapourtec.com The reaction is particularly effective on electron-deficient aromatic rings, a condition often achieved by the presence of strong electron-withdrawing groups like nitro groups. vapourtec.comnih.gov The mechanism typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. vapourtec.commasterorganicchemistry.com

In the context of synthesizing difluoroaniline scaffolds, SNAr reactions are critical. For instance, a multi-stage synthesis can start from 2,4,5-trichloronitrobenzene, which is first reacted with an alkali metal fluoride to yield 5-chloro-2,4-difluoronitrobenzene. google.com The presence of both fluorine and other halogens on a ring allows for chemoselective reactions; fluorine atoms are generally displaced by nucleophiles like thiolates, while bromine and iodine are more susceptible to metal-mediated substitutions. vanderbilt.edu The relative reactivity in SNAr reactions is often I > Br > Cl >> F for the leaving group, but the rate-determining step is typically the nucleophilic attack, making the carbon-halogen bond strength less critical. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine can, however, activate the ring for substitution. masterorganicchemistry.com

The synthesis of 3,5-difluoroaniline (B1215098) itself can be achieved via precursors made through SNAr. One pathway involves the reaction of 2,4-difluoro-6-nitroaniline with sodium nitrite to remove the amino group, yielding 3,5-difluoronitrobenzene, which is subsequently reduced. google.com

Table 1: Examples of Nucleophilic Aromatic Substitution in Fluorinated Aniline Precursor Synthesis

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| 2,4,5-Trichloronitrobenzene | Alkali Metal Fluoride | 5-Chloro-2,4-difluoronitrobenzene | Halogen exchange to introduce fluorine. google.com |

| 2,4-Difluoro-6-nitroaniline | 1. Sodium Nitrite2. Reducing Agent | 3,5-Difluoroaniline | SNAr followed by functional group manipulation. google.com |

Numerous methods have been developed to install trifluoromethyl (CF₃) groups onto aromatic rings, a crucial step for the synthesis of the target molecule. These methods can be broadly categorized into reactions involving transition-metal catalysis, radical pathways, and the use of specific trifluoromethylating reagents. mdpi.com

Transition-metal-catalyzed cross-coupling reactions are highly effective for forming C(sp²)–CF₃ bonds. mdpi.com The use of trifluoromethyl copper reagents is a popular approach for aromatic compounds. mdpi.com An older method involves using sodium trifluoroacetate with stoichiometric amounts of copper(I) iodide, though this is often hampered by high reagent costs and copper waste. google.com

More recently, electrophilic trifluoromethylating agents, such as hypervalent iodine reagents (e.g., Togni's reagent), have become widely used. mdpi.com These reagents allow for the direct trifluoromethylation of arenes under relatively mild conditions. An efficient nickel-catalyzed C–H trifluoromethylation of free anilines using Togni's reagent has been developed, which demonstrates good functional group tolerance and regioselectivity. researchgate.net Radical-based strategies have also expanded the toolkit for CF₃ installation. mdpi.com For example, a transition-metal-free radical homolytic aromatic substitution of aniline derivatives can be achieved using perfluoroalkyl halides as the CF₃ source, initiated by light in the presence of an organophotocatalyst. researchgate.net

Table 2: Selected Methods for Trifluoromethylation of Aromatic Compounds

| Method | Reagents/Catalyst | Substrate Type | Key Features |

|---|---|---|---|

| Copper-Mediated | CF₃-Cu | Aryl Halides | Classic method for C-CF₃ bond formation. mdpi.com |

| Nickel-Catalyzed C-H Functionalization | Togni's Reagent / Ni Catalyst | Free Anilines | Direct C-H activation; good regioselectivity. researchgate.net |

| Photoredox Catalysis | Perfluoroalkyl Halides / Rose Bengal | Aniline Derivatives | Transition-metal-free; radical mechanism. researchgate.net |

Multi-Step Synthesis Routes and Optimization Studies for 3,5-Difluoro-2-(trifluoromethyl)aniline

Constructing the target molecule requires a multi-step approach where regioselectivity is paramount. The synthesis must precisely place two fluorine atoms, a trifluoromethyl group, and an amino group at the 1, 2, 3, and 5 positions of the benzene ring.

Regioselectivity is controlled by the directing effects of the substituents already present on the aromatic ring. The amino group of aniline is a strong activating group and an ortho-, para-director, while fluorine is a deactivating group but also an ortho-, para-director. The trifluoromethyl group is a strong deactivating, meta-directing group.

In the synthesis of complex haloanilines, the directing ability of the amino group is often exploited. For example, the synthesis of 3,5-difluoro-4-iodoaniline from 3,5-difluoroaniline proceeds in nearly quantitative yield, demonstrating the powerful directing effect of the amino group to the para position. vanderbilt.edu Subsequent halogenation can then be directed by the combination of existing substituents. This principle of leveraging substituent effects is critical for building the this compound structure, likely through the functionalization of a pre-formed 3,5-difluoroaniline precursor. The introduction of the trifluoromethyl group would need to be directed to the 2-position, which is ortho to the amino group and one fluorine, and meta to the other fluorine. Nickel-catalyzed C-H trifluoromethylation has shown promise for achieving such regioselectivity in free anilines. researchgate.net

An alternative synthetic strategy involves introducing the amino group at a later stage onto a fluorinated and trifluoromethylated benzene ring. Copper-catalyzed amination reactions are well-suited for this purpose, especially for converting aryl halides to anilines.

A patented process describes the preparation of 3,5-difluoroaniline by reacting 3,5-difluorochlorobenzene with ammonia. google.com This reaction is conducted in a solvent at 100 to 250°C in the presence of a copper compound and a promoter metal such as copper, iron, or zinc. google.com This demonstrates the feasibility of amination on a difluorinated benzene system. More broadly, copper-catalyzed methods using aqueous ammonia have been developed for the amination of both activated and unactivated aryl iodides and bromides under mild conditions, often employing diketone supporting ligands. researchgate.net Such methods could be applied to a precursor like 1,3-difluoro-2-(trifluoromethyl)benzene. Recent research has also focused on the direct amination of benzene to aniline using copper-doped catalysts with an aminating agent and an oxidant, which could be adapted for more complex substrates.

The transition from a laboratory discovery to a viable chemical product requires the development of safe, efficient, and scalable synthetic protocols. For fluorinated anilines, this involves avoiding hazardous reagents and optimizing reaction conditions for cost-effectiveness and high yield. For example, the use of highly toxic sulfur tetrafluoride for trifluoromethylation is not advisable for industrial-scale synthesis. google.com Similarly, methods requiring stoichiometric amounts of expensive reagents like copper(I) iodide present challenges related to cost and waste disposal. google.com

A scalable process prioritizes cheap, readily available raw materials and simple reaction setups that provide high yields. google.com An example of a bench-scale protocol for a precursor is the synthesis of 3,5-difluoroaniline from 2-chloro-3,5-difluoroaniline. The reaction uses a 5% palladium-on-carbon catalyst with triethylamine in an autoclave under hydrogen pressure, achieving a 91% yield. prepchem.com This provides specific, reproducible conditions suitable for scale-up. Modern approaches like continuous flow chemistry are also being employed to scale up SNAr reactions, offering advantages over traditional batch processes, especially when dealing with volatile reagents. vapourtec.com

Table 3: Comparison of Synthetic Protocols for Precursors

| Reaction | Scale | Reagents | Conditions | Yield | Scalability Considerations |

|---|---|---|---|---|---|

| Dechlorination-Hydrogenation prepchem.com | Bench | 2-Chloro-3,5-difluoroaniline, Pd/C, H₂, Et₃N | 100°C, 15 kg/cm ² H₂ | 91.0% | Use of pressurized hydrogen requires specialized equipment. |

| Ammonolysis google.com | Bench/Pilot | 3,5-Difluorochlorobenzene, NH₃, Cu compound | 100-250°C | Not specified | High temperature and pressure; catalyst required. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainable industrial production. atiner.grsciencedaily.com This approach focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. nih.govsciencehistory.org Key principles include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, employing catalytic reagents over stoichiometric ones, and preventing waste generation. nih.govsphinxsai.com In the context of synthesizing fluorinated anilines, this translates to developing novel reaction pathways that are both environmentally benign and economically viable.

The development of environmentally friendly reaction conditions is a cornerstone of green chemistry. sciencedaily.com This involves moving away from traditional methods that may require high temperatures, high pressures, and toxic solvents. For the synthesis of fluorinated anilines and their precursors, significant progress has been made in utilizing alternative energy sources and reaction media.

One promising approach is the use of photoredox catalysis, which harnesses visible light to drive chemical reactions under mild conditions. researchgate.net This method avoids the high energy consumption associated with thermal reactions. For instance, transition-metal-free methods for the difluoroalkylation of anilines have been developed using organic photosensitizers like Eosin Y. acs.org These reactions can proceed at room temperature in less hazardous solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), significantly lowering the environmental footprint of the synthesis. acs.org The formation of an electron donor–acceptor (EDA) complex between anilines and fluoroalkylating agents under visible light irradiation represents another innovative, mild strategy that avoids the need for transition-metal catalysts altogether. acs.org

Furthermore, research into solvent selection emphasizes the "the best solvent is no solvent" philosophy where possible, or the use of greener alternatives to volatile organic compounds. nih.gov For example, the synthesis of 3,5-difluoroaniline, a key precursor, can be performed in aqueous solutions of ammonia, which is a less hazardous medium compared to many organic solvents. google.com

Table 1: Comparison of Conventional vs. Green Reaction Conditions for Aniline Functionalization

| Parameter | Conventional Method | Green Chemistry Approach (e.g., Photocatalysis) |

| Energy Source | High Temperature (Thermal Heating) | Visible Light (e.g., LED lamps) acs.org |

| Catalyst | Stoichiometric Reagents / Heavy Metals | Catalytic Organic Dyes (e.g., Eosin Y) acs.org |

| Temperature | Often >100-250°C google.com | Room Temperature acs.org |

| Solvents | Often Halogenated or Hydrocarbon Solvents | Greener Solvents (e.g., DMSO, DMF, aqueous media) acs.orggoogle.com |

| Waste Profile | Higher generation of by-products | Reduced waste, higher atom economy sciencehistory.orgsphinxsai.com |

Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency, selectivity, and lower waste production compared to stoichiometric reactions. nih.gov The development of sustainable catalyst systems for the synthesis of this compound and its precursors focuses on using earth-abundant metals, achieving high turnover numbers with low catalyst loadings, and enabling catalyst recovery and reuse.

Copper-catalyzed reactions have emerged as a cost-effective and less toxic alternative to more precious metal catalysts. In the synthesis of the precursor 3,5-difluoroaniline from 3,5-difluorochlorobenzene, a catalyst system combining a copper compound (e.g., a Copper(I) or Copper(II) salt) with a metal such as copper or iron has proven effective. google.com This system facilitates the amination reaction in an aqueous ammonia solution, demonstrating high selectivity and good yields under optimized conditions. google.com The process can be operated at moderate temperatures (130-200°C) and pressures, representing an improvement over more demanding traditional methods. google.com

Palladium-based catalysts are also pivotal, particularly in cross-coupling and reduction reactions. Modern approaches focus on designing highly active catalysts that can be used at very low concentrations. For example, the hydrogenation of chlorinated precursors to yield anilines can be efficiently achieved using palladium on carbon (Pd/C) catalysts. googleapis.comchemicalbook.com These heterogeneous catalysts are easily separated from the reaction mixture by filtration, allowing for their recycling and minimizing metal contamination in the final product. chemicalbook.com The development of advanced ligands for palladium catalysts has also enabled reactions with excellent functional group tolerance, reducing the need for protecting groups and thus shortening synthetic sequences, which aligns with the green chemistry principle of reducing derivatives. nih.gov

Table 2: Examples of Catalyst Systems in the Synthesis of Fluorinated Anilines

| Precursor/Target Reaction | Catalyst System | Substrate | Key Advantages |

| Amination | Copper Compound + Metal (e.g., Cu, Fe) google.com | 3,5-Difluorochlorobenzene | High selectivity, good yields, use of less toxic metal. google.com |

| Reduction/Debromination | 10% Palladium on Activated Carbon (Pd/C) chemicalbook.com | 1,2-dibromo-4,5-difluoro-3-nitrobenzene | Heterogeneous catalyst, easy to remove and recycle, high yield (93%). chemicalbook.com |

| Difluoroalkylation | Eosin Y (Organophotocatalyst) acs.org | N,N-dimethylaniline derivatives | Transition-metal-free, mild conditions, visible light-driven. acs.org |

Iii. Mechanistic Investigations of Reactions Involving 3,5 Difluoro 2 Trifluoromethyl Aniline

Elucidation of Reaction Pathways for Functionalization and Derivatization

The functionalization of 3,5-Difluoro-2-(trifluoromethyl)aniline can proceed through various pathways, primarily involving the activation of its carbon-fluorine bonds or reactions at the amino group. The interplay between the strongly electron-withdrawing substituents and the electron-donating amino group creates a complex reactivity profile that has been the subject of detailed mechanistic studies.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.org However, the functionalization of fluorinated aromatics via C-F bond activation is a powerful tool for creating novel molecules. In compounds like this compound, mechanisms for C-F activation often require transition metal catalysis or the use of strong Lewis acids. researchgate.netmdpi.com

Transition-metal-free approaches have also emerged, utilizing Lewis acids to abstract fluoride or light-induced radical initiators to generate radical intermediates, thereby activating inert C-F bonds. researchgate.net For polyfluorinated compounds, selective activation at a specific C-F bond can be influenced by the electronic environment and the reaction conditions employed. sciencedaily.com For instance, in related polycyclic fluoro-aromatics, it has been proposed that lithium ions can coordinate with a nitrogen atom and adjacent fluorine atoms, weakening a specific C-F bond and facilitating nucleophilic attack at that carbon. mdpi.com While direct experimental studies on this compound are specific, these general principles of C-F activation in electron-deficient fluoro-aromatics provide a framework for understanding its potential reaction pathways.

The amino group (-NH2) in aniline (B41778) is typically a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com This is due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring's π-system. However, in this compound, the situation is more complex. The fluorine atoms and the trifluoromethyl group are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring and decrease the basicity of the amino group. chemistrysteps.com

This electron deficiency makes traditional electrophilic substitution challenging. The reactivity of the amino group itself, as a nucleophile, is also attenuated. Nevertheless, functionalization can be achieved under specific conditions. For instance, deaminative hydroxylation has been demonstrated for electron-deficient anilines, where the amino group is activated, often as a pyridinium salt, and subsequently substituted by an oxygen source. nih.govresearchgate.net This type of reaction proceeds through a sequence that may involve a Lossen-type rearrangement, bypassing the need for direct nucleophilic attack on a highly deactivated ring. nih.govresearchgate.net There exists a fine balance between the nucleophilicity of the amino group and the electron-deficiency of the ring to enable such transformations. nih.gov

Visible-light photoredox catalysis has emerged as a mild and efficient method for the functionalization of anilines, including sulfonylation. nih.gov This technique allows for the generation of radical intermediates under gentle conditions, enabling reactions that are difficult to achieve through traditional thermal methods. The sulfonylation of aniline derivatives is of particular interest due to the prevalence of the sulfonylaniline motif in pharmaceuticals. researchgate.net

A plausible mechanism for the photoredox-catalyzed sulfonylation of an aniline derivative is initiated by the oxidation of the aniline by a photoexcited catalyst (e.g., an Iridium complex). researchgate.netnih.gov This single electron transfer (SET) generates an aniline radical cation and a reduced form of the catalyst. nih.gov The reduced catalyst can then reduce a sulfonyl source, such as a sulfonyl fluoride or a sulfinate salt, to generate a sulfonyl radical. nih.govresearchgate.net The aniline radical cation and the sulfonyl radical then couple to form the desired sulfonated aniline product. researchgate.net This radical-based pathway is particularly effective for electron-deficient anilines, where traditional electrophilic aromatic substitution is disfavored.

Table 1: Key Steps in the Proposed Photoredox Sulfonylation Mechanism

| Step | Description | Reactants | Intermediates |

| 1. Photoexcitation | The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC). | PC, Light (hν) | PC |

| 2. Oxidation of Aniline | The excited photocatalyst oxidizes the aniline derivative via Single Electron Transfer (SET). | Aniline, PC* | Aniline Radical Cation, Reduced PC |

| 3. Generation of Sulfonyl Radical | The reduced photocatalyst reduces the sulfonyl source (e.g., R-SO2F). | R-SO2F, Reduced PC | Sulfonyl Radical (R-SO2•), Fluoride Anion |

| 4. Radical Coupling | The aniline radical cation couples with the sulfonyl radical. | Aniline Radical Cation, Sulfonyl Radical | Protonated Product |

| 5. Deprotonation | A base removes a proton to yield the final sulfonated aniline product and regenerate the photocatalyst. | Protonated Product, Base | Sulfonated Aniline |

Kinetic Studies and Thermodynamic Considerations of Reaction Processes

The rates and outcomes of reactions involving this compound are heavily influenced by the kinetic and thermodynamic effects of its substituents.

The strong inductive effect of the fluorine and trifluoromethyl groups significantly lowers the energy of the molecular orbitals of the aniline ring. This has a profound impact on reaction kinetics. For electrophilic aromatic substitution, these electron-withdrawing groups increase the activation energy, thereby slowing down the reaction rate compared to unsubstituted aniline.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, these substituents can be rate-accelerating. They stabilize the negatively charged Meisenheimer complex intermediate, lowering the activation energy of the reaction. Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine with aniline in various solvents have shown how solvent properties and substrate electronics influence the rate coefficient of SNAr processes. bau.edu.lb While not directly on the target molecule, these studies provide a model for how the electron-deficient nature of this compound would likely enhance its reactivity in SNAr-type transformations.

In radical reactions, such as the photoredox sulfonylation mentioned earlier, the electronic properties also play a key role. The oxidation potential of the aniline is a critical factor. Electron-withdrawing groups make the aniline harder to oxidize, which could affect the rate of the initial SET step with the photocatalyst. However, these groups also influence the stability and reactivity of the resulting radical cation intermediate. acs.org

Computational chemistry provides powerful tools for predicting and understanding the mechanisms of complex organic reactions. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods are widely used to investigate the geometries, energies, and electronic structures of reactants, transition states, and products. nih.govacs.org

For fluorinated molecules like this compound, computational studies can elucidate several key aspects:

Molecular Structure and Electronic Properties: Calculations can determine bond lengths, bond angles, and the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict reactivity. For instance, a lower HOMO energy, influenced by the F and CF3 groups, would be consistent with a higher oxidation potential and reduced reactivity in certain SET processes. acs.org

Transition State Analysis: The geometry and vibrational frequencies of transition states can be calculated to confirm the nature of the reaction pathway. acs.org This information is invaluable for understanding how substituents stabilize or destabilize transition states, thereby affecting reaction rates.

DFT calculations on aniline and its derivatives have been used to study adsorption on surfaces, inhibitor effectiveness, and interactions with biological targets, showcasing the versatility of these methods in predicting chemical behavior. nih.gov Such approaches are essential for rationalizing the observed reactivity of this compound and for designing new synthetic transformations.

Table 2: Application of Computational Methods in Mechanism Prediction

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometries, vibrational frequencies, reaction energies, activation barriers, HOMO/LUMO energies. | Predicts the most stable conformation, rationalizes the effect of F and CF3 groups on electronic structure and reactivity, and maps out potential energy surfaces for functionalization reactions. |

| Ab initio methods (e.g., CCSD(T)) | Highly accurate single-point energy calculations for benchmarking DFT results. | Provides a more accurate energy profile for key steps in a proposed mechanism. |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a calculated transition state connects the correct reactants and products. | Validates the predicted pathway for reactions like sulfonylation or C-F activation. |

| Thermodynamic Calculations | Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of reaction. | Determines the spontaneity and equilibrium position of a given reaction under specific conditions. |

V. Applications and Derivative Chemistry of 3,5 Difluoro 2 Trifluoromethyl Aniline

Precursor in Medicinal Chemistry and Pharmaceutical Development

Fluorinated compounds are integral to modern drug discovery, with a significant percentage of all new pharmaceuticals containing at least one fluorine atom. The presence of fluorine can dramatically alter a molecule's physicochemical properties, leading to improved efficacy, pharmacokinetics, and metabolic stability. nih.gov Anilines, in particular, are fundamental starting materials for a vast array of pharmaceutical scaffolds. 3,5-Difluoro-2-(trifluoromethyl)aniline serves as a highly functionalized precursor, enabling the introduction of a unique fluorinated phenyl moiety into drug candidates.

Design and Synthesis of Novel Fluorinated Pharmaceutical Intermediates

The structure of this compound makes it an attractive starting material for creating novel pharmaceutical intermediates. The amino group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, diazotization, and various coupling reactions, allowing for its incorporation into more complex molecular architectures. nih.gov The trifluoromethyl group, adjacent to the aniline's amino functionality, can influence the reactivity and conformational preferences of the resulting derivatives. rochester.edu The development of synthetic protocols using such fluorinated building blocks is crucial for expanding the accessible chemical space for drug discovery. nih.gov The synthesis of enantioenriched α-trifluoromethyl amines, for instance, highlights the value of fluorinated synthons in medicinal chemistry. rochester.edu

Role in Modulating Bioavailability and Metabolic Stability of Drug Candidates

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Change upon H → F/CF3 Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | The Carbon-Fluorine bond is exceptionally strong and resistant to enzymatic cleavage. |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can enhance cell membrane permeability. |

| Binding Affinity | Can be Increased | The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins. |

| pKa | Lowered (for adjacent basic groups) | The strong electron-withdrawing nature of fluorine and trifluoromethyl groups reduces the basicity of nearby functional groups like amines. |

Specific Applications in Drug Discovery for Therapeutic Areas (e.g., Oncology, Central Nervous System Disorders)

While specific drug candidates derived from this compound are not prominently featured in publicly accessible literature, the utility of related fluorinated anilines in oncology and the treatment of central nervous system (CNS) disorders is well-documented. For instance, the 3,5-bis(trifluoromethyl)phenyl group is a key component in a novel synthetic naphthofuran compound investigated for its anti-cancer effects in liver cancer models. In CNS drug discovery, the ability of fluorinated groups to enhance blood-brain barrier permeability is a significant advantage. nih.gov The antidepressant Fluoxetine, for example, contains a trifluoromethyl group that contributes to its efficacy. nih.gov Given these precedents, it is plausible that derivatives of this compound could be explored for similar therapeutic applications, leveraging the unique properties conferred by its specific fluorination pattern to achieve desired potency and pharmacokinetic profiles.

Intermediate in Agrochemical Research and Development

The agrochemical industry has increasingly relied on organofluorine chemistry to develop new and more effective crop protection agents. nih.gov Over half of the pesticides introduced in the last two decades contain fluorine. nih.gov The introduction of fluorine can enhance the biological activity, stability, and selectivity of herbicides, fungicides, and insecticides. researchgate.net As a functionalized building block, this compound represents a valuable starting point for the synthesis of next-generation agrochemicals. google.com

Synthesis of Fluorinated Agrochemical Precursors and Active Ingredients

This compound can serve as a key intermediate in the synthesis of a variety of agrochemical active ingredients. google.com The aniline (B41778) functional group allows for its incorporation into various heterocyclic systems that are common in pesticide chemistry, such as pyridines and pyrazoles. nih.govnih.gov For example, trifluoromethylpyridines are a significant class of agrochemicals, used in herbicides like Fluazifop-butyl and Haloxyfop-methyl. nih.gov The synthesis of these complex molecules often relies on the availability of appropriately substituted fluorinated precursors. The specific arrangement of substituents on the this compound ring provides a unique scaffold for creating novel active ingredients with potentially improved performance characteristics.

Impact of Fluorine on Biological Activity and Crop Protection Properties

The presence of fluorine and trifluoromethyl groups on an agrochemical's core structure has a profound impact on its biological activity. researchgate.net These groups can influence how the molecule interacts with its biological target, its uptake and translocation within the plant, and its environmental persistence. numberanalytics.com The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, which can be crucial for its mode of action. nih.gov Furthermore, the strategic placement of fluorine atoms can enhance the molecule's resistance to metabolic degradation, not only in the target pest but also in the crop plant, which can improve selectivity and crop safety. nih.gov The combination of two fluorine atoms and a trifluoromethyl group, as found in derivatives of this compound, offers a powerful tool for modulating these properties to optimize the efficacy and environmental profile of new crop protection solutions. researchgate.netnumberanalytics.com

Table 2: Examples of Fluorinated Groups in Commercial Agrochemicals

| Agrochemical | Type | Key Fluorinated Group(s) |

|---|---|---|

| Fipronil | Insecticide | Trifluoromethylsulfinyl |

| Trifluralin | Herbicide | Trifluoromethyl |

| Fluopyram | Fungicide | Trifluoromethyl, Difluoro |

| Flumioxazin | Herbicide | Fluoro |

Building Block in Materials Science and Organic Electronics

The unique electronic profile of this compound makes it a sought-after precursor for the synthesis of high-performance organic materials. The presence of multiple fluorine atoms enhances properties such as thermal stability, metabolic resistance, and lipophilicity, while modulating the electronic energy levels of derivative molecules.

While direct application of this compound in commercial devices is not extensively documented, its structural motifs are of significant interest in the field of organic electronics. The electron-withdrawing properties of its difluoro and trifluoromethyl groups can be harnessed to design new materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). smolecule.com In this context, the aniline derivative serves as a foundational building block for larger, more complex organic semiconductors. By incorporating this fluorinated moiety, material scientists can fine-tune the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of a material, which is a critical factor in optimizing charge injection, transport, and recombination in electronic devices.

Fluorinated polymers are renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. pageplace.de this compound serves as a key monomer or intermediate in the synthesis of advanced fluorinated polymers. Its incorporation into polymer chains, such as polyimides, polyamides, or polyarylethers, can significantly enhance the material's performance characteristics. The trifluoromethyl group, in particular, can improve solubility, increase glass transition temperature, and lower the dielectric constant and water absorption of the resulting polymers. These enhanced properties make the materials suitable for high-tech applications, including advanced coatings, membranes for separations, and insulating layers in microelectronics. pageplace.de

The development of advanced liquid crystal displays often requires materials with specific dielectric properties. The introduction of fluorine atoms into the molecular structure of liquid crystals is a common strategy to induce negative dielectric anisotropy, a key property for display technologies like in-plane switching (IPS). biointerfaceresearch.comrsc.org The high dipole moment associated with the C-F bonds in this compound makes it an attractive precursor for the synthesis of new LC materials. By incorporating this aniline derivative into a larger mesogenic (liquid-crystal-forming) structure, chemists can design molecules with tailored phase behavior and electromagnetic properties.

Derivatization for Specialized Reagents and Catalysts

The chemical reactivity of the amine group, combined with the electronic influence of the fluorinated ring, allows for the derivatization of this compound into a variety of specialized reagents and catalysts.

The field of organocatalysis often utilizes molecules with well-defined electronic and steric properties to control chemical reactions. Aniline derivatives are common precursors for catalysts. For instance, related compounds like 3,5-Bis(trifluoromethyl)aniline have been used to create effective organocatalysts such as N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea and 3,5-Bis(trifluoromethyl) phenylammonium triflate. sigmaaldrich.comjourcc.com Following these precedents, this compound can be converted into analogous thioureas, ureas, or ammonium (B1175870) salts to serve as hydrogen-bond-donating catalysts.

Furthermore, it is a valuable precursor for ligands used in transition-metal catalysis. The electron-poor nature of the aromatic ring can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity, stability, and selectivity. Hindered fluorinated anilines are recognized as valuable modular components for creating robust supporting ligands for catalysis. researchgate.net

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction is a fundamental transformation in organic synthesis. semanticscholar.orgnih.gov The resulting Schiff bases are versatile intermediates. They can be used as ligands for metal complexes, as demonstrated by the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline from a related aniline. sigmaaldrich.com Additionally, these imines can undergo further reactions, such as reduction to form secondary amines, or serve as precursors for the synthesis of more complex heterocyclic systems.

Interactive Data Table: Applications of this compound Derivatives

| Application Area | Derivative Type | Key Function/Property | Relevant Section |

| Organic Electronics | Building block for organic semiconductors | Tuning of HOMO/LUMO energy levels for charge transport in OLEDs and OFETs. | 5.3.1 |

| Materials Science | Monomer for fluoropolymers | Imparts thermal stability, chemical resistance, and low dielectric constant. | 5.3.2 |

| Display Technology | Precursor for Liquid Crystals | Induces negative dielectric anisotropy due to high dipole moment. | 5.3.3 |

| Catalysis | Organocatalysts (e.g., thioureas) | Acts as a hydrogen-bond donor to activate substrates. | 5.4.1 |

| Catalysis | Ligands for Metal Complexes | Modulates the electronic properties and reactivity of the metal center. | 5.4.1 |

| Chemical Synthesis | Schiff Bases | Versatile intermediate for synthesizing secondary amines and heterocycles. | 5.4.2 |

Vi. Biological Activity and Interaction Studies of 3,5 Difluoro 2 Trifluoromethyl Aniline Derivatives

Assessment of Antimicrobial and Antifungal Properties

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in the development of antimicrobial agents, often enhancing properties like metabolic stability and membrane permeability.

In Vitro Efficacy Against Bacterial Strains (Gram-Positive, Gram-Negative)

Specific studies detailing the in vitro antibacterial efficacy of derivatives synthesized directly from 3,5-Difluoro-2-(trifluoromethyl)aniline are not prominently available in the reviewed scientific literature. However, research on analogous structures provides context. For instance, pyrazole (B372694) derivatives of N-(trifluoromethyl)phenyl compounds have been synthesized and tested against various bacterial strains. In one study, a difluoro aniline (B41778) derivative demonstrated moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/mL. Many of these pyrazole derivatives show potent activity against Gram-positive strains but often exhibit no significant activity against Gram-negative bacteria.

Another study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives also reported broad activity against Gram-positive strains but no efficacy against Gram-negative strains. nih.gov The antibacterial potency in these series is highly dependent on the substitution pattern on the aniline ring, with lipophilic and halogen substituents often increasing activity. nih.gov

Table 1: Representative Antibacterial Activity of Analogous Fluorinated Aniline Derivatives (Note: Data presented is for analogous compounds, as specific data for this compound derivatives was not found.)

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Pyrazole N-(difluoro-aniline) derivative | MRSA | 6.25 |

| Pyrazole dichloro-aniline derivative | S. aureus | 0.5 |

Antifungal Activity Against Plant Pathogens

While trifluoromethyl-containing compounds are investigated as potential fungicides, specific research assessing the antifungal activity of this compound derivatives against plant pathogens has not been identified in comprehensive literature searches. Studies on other novel trifluoromethyl pyrimidine (B1678525) derivatives have shown significant in vitro antifungal activity against various plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov For example, certain trifluoromethyl-1,2,4-oxadiazole derivatives exhibited prominent protective activity against soybean rust. These findings suggest that the trifluoromethyl moiety is promising for agrochemical applications, but direct evidence for derivatives of this compound is currently lacking.

Investigation of Enzyme and Receptor Binding Affinity

The unique electronic properties imparted by fluorine and trifluoromethyl groups make derivatives of fluorinated anilines interesting candidates for enzyme and receptor binding studies.

Molecular Docking Studies and Protein-Ligand Interactions

Specific molecular docking studies and protein-ligand interaction analyses for derivatives of this compound are not detailed in the available literature. However, related fluoroaniline (B8554772) derivatives have been the subject of such computational studies. For example, molecular docking has been employed to study the binding of fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone against B-raf protein, an important target in cancer therapy. nih.gov Similarly, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which can include various fluoroaniline moieties, have been used to investigate their binding modes within the active sites of receptors like EGFR and VEGFR2. ijcce.ac.ir These studies often highlight the role of fluorine in forming favorable interactions, such as hydrogen bonds or multipolar interactions, with protein residues. malariaworld.org

Structure-Activity Relationships (SAR) of Fluorinated Aniline Derivatives

Detailed Structure-Activity Relationship (SAR) studies for derivatives of this compound are not specifically documented. However, SAR studies on broader classes of fluorinated anilines have yielded general principles. For pyrazole derivatives of 3,5-bis(trifluoromethyl)phenyl aniline, the presence of lipophilic substituents on the aniline ring was found to increase antibacterial activity, whereas protic groups like carboxylic acid eliminated it. nih.gov In studies of quinazoline (B50416) derivatives as EGFR inhibitors, the position and nature of fluorine substitution on the aniline ring significantly impact activity. For example, meta-substitution with a trifluoromethyl group on the aniline ring sometimes results in the highest antiproliferative activity. mdpi.com

Toxicity and Safety Profiles of this compound and its Metabolites

Acute Toxicity and Environmental Impact

Derivatives of this compound, as part of the broader class of aromatic amines, are subjects of scrutiny regarding their toxicological profiles and environmental fate. While specific acute toxicity data for this compound itself is not extensively detailed in the provided information, the toxicity of structurally related compounds such as 3,5-Difluoroaniline (B1215098) and other fluorinated aniline derivatives provides insight into their potential hazards.

For instance, 3,5-Difluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. nih.govcdhfinechemical.com It is also known to cause skin and serious eye irritation. nih.gov Similarly, other related compounds like 2,4-Difluoro-3-(trifluoromethyl)aniline are also categorized as harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation. apolloscientific.co.uk The hazard profile of these related anilines underscores the need for careful handling of their derivatives.

The environmental impact of aniline derivatives, particularly in aquatic ecosystems, is a significant concern. mdpi.com Aromatic amines can enter water bodies through various industrial and commercial pathways, leading to water pollution. mdpi.com Their persistence in these environments can lead to bioaccumulation, posing a threat to aquatic organisms and potentially causing a decline in species and habitat degradation. mdpi.com The introduction of high concentrations of substances used in the synthesis of aniline-based compounds can also harm ecosystems through air pollution and soil damage. mdpi.com Furthermore, the properties and bioavailability of aromatic amines in water can be affected by factors such as pH, which can alter their toxicity and persistence. mdpi.com

Interactive Table: Hazard Classification of Related Aniline Compounds

| Compound Name | CAS Number | Hazard Statements |

| 3,5-Difluoroaniline | 372-39-4 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation. nih.govcdhfinechemical.com |

| 2,4-Difluoro-3-(trifluoromethyl)aniline | 123973-26-2 | Harmful in contact with skin, Harmful if inhaled, May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. apolloscientific.co.uk |

| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. sigmaaldrich.com |

Biotransformation Pathways and Metabolite Identification

The biotransformation of fluorinated aniline derivatives is a critical area of study to understand their metabolic fate and potential for toxicity. While specific studies on this compound were not found, research on structurally analogous compounds provides valuable insights into likely metabolic pathways.

A study on the metabolism of 4-trifluoromethoxyaniline in rats identified the major urinary metabolite as a sulphated ring-hydroxylated product. nih.gov This suggests that a key biotransformation pathway for such compounds involves aromatic hydroxylation followed by conjugation with sulfate. In this particular study, the trifluoromethoxy group was found to be metabolically stable, with no evidence of O-detrifluoromethylation. nih.gov The formation of N-oxanilic acids, which has been observed with other compounds like 4-trifluoromethylaniline, was not detected for 4-trifluoromethoxyaniline. nih.gov

This metabolic pathway, involving ring hydroxylation and subsequent sulfation, is a common route for the detoxification and elimination of xenobiotics. The identification of such metabolites is crucial for a comprehensive understanding of the compound's behavior in a biological system. The stability of the trifluoromethyl group, as seen in related compounds, is a significant factor in determining the nature of the resulting metabolites.

Interactive Table: Potential Biotransformation of a Related Aniline Derivative

| Parent Compound | Major Metabolic Pathway | Major Metabolite Identified in Urine |

| 4-Trifluoromethoxyaniline | Ring Hydroxylation and Sulfation | Sulphated ring-hydroxylated metabolite (2- or 3-trifluoromethyl-5-aminosulphate) nih.gov |

Vii. Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Direct and extensive research findings specifically on 3,5-Difluoro-2-(trifluoromethyl)aniline are limited. However, its primary contribution to chemical science is as a specialized building block. The strategic placement of its functional groups allows for the synthesis of more complex molecules with precisely controlled electronic and steric properties. The introduction of fluorine and trifluoromethyl groups is a well-established strategy to enhance the metabolic stability and binding affinity of drug candidates. mdpi.com Therefore, the principal contribution of this aniline (B41778) derivative is likely as an intermediate in the creation of novel bioactive compounds.

Key attributes stemming from its structure include:

Modulation of Physicochemical Properties: The trifluoromethyl group is a strong electron-withdrawing group, which can significantly lower the pKa of the aniline nitrogen, influencing its reactivity and biological interactions. mdpi.com The fluorine atoms further enhance this effect.

Enhanced Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com

Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can block sites on the molecule that would otherwise be susceptible to metabolic oxidation by enzymes like cytochrome P450. researchgate.net

Unexplored Avenues and Emerging Research Opportunities

Given the foundational properties of fluorinated anilines, several research avenues for this compound can be proposed:

Medicinal Chemistry Applications: A significant opportunity lies in using this compound as a scaffold for new therapeutic agents. The specific substitution pattern could be explored for its potential to yield compounds with high efficacy in areas such as oncology, neuroscience, or infectious diseases, where fluorinated drugs have already shown considerable success. nih.gov The unique steric hindrance provided by the ortho-trifluoromethyl group could lead to selective interactions with biological targets.

Agrochemical Development: Fluorinated compounds are a major component of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The introduction of fluorine can enhance the biological activity and control the environmental persistence of these agents. researchgate.net Investigating derivatives of this compound for agrochemical applications is a promising and unexplored area.

Materials Science: Anilines are precursors to polyaniline and other conductive polymers. The presence of multiple fluorine atoms could imbue resulting polymers with unique properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics, making them suitable for applications in electronics and aerospace.

Novel Synthetic Methodologies: Developing efficient and regioselective synthetic routes to this compound and its derivatives is itself a valuable research direction. Photoinduced methods and transition-metal-free catalysis are emerging as sustainable approaches for the synthesis of fluorinated anilines. acs.orgnih.gov

Broader Implications of this compound Research for Chemical Science

The study of specifically substituted molecules like this compound has broader implications for the field of chemical science. It underscores the importance of precision in organic synthesis, where the exact placement of a functional group can dramatically alter a molecule's properties and function.

Research into this and similar compounds drives the development of new synthetic tools and a deeper understanding of structure-activity relationships. The insights gained from how the interplay of the difluoro and trifluoromethyl groups on an aniline ring affects reactivity, binding affinity, and metabolic stability can be applied to the rational design of a wide array of other molecules. mdpi.comresearchgate.net Ultimately, the exploration of such unique chemical entities expands the toolbox available to chemists for tackling challenges in medicine, agriculture, and technology, pushing the boundaries of what is possible in molecular design.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-difluoro-2-(trifluoromethyl)aniline, and what reaction conditions are critical for optimizing yield?

A common method involves sequential functionalization of substituted aniline precursors. For example, methyl 2-amino-4,6-difluorobenzoate can be reacted with benzaldehyde in acetic acid using NaBH₄ as a reducing agent to introduce alkyl groups, followed by trifluoromethylation or halogen exchange reactions . Key parameters include temperature control (e.g., ambient for reductive amination), solvent choice (e.g., AcOH for protonation stability), and stoichiometric ratios of reagents to minimize side products. Column chromatography with Et₂O:petroleum ether (1:9 v/v) is often used for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹⁹F NMR : Identifies fluorine substitution patterns and confirms aromatic proton environments. For example, the trifluoromethyl group (-CF₃) appears as a quartet in ¹⁹F NMR .

- IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 197 [M+H]⁺) confirm molecular weight .

- HPLC : Validates purity (>95%) using retention time comparisons .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this aniline derivative?

The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. For example, Pd/S,O-ligand catalysis enables para-selective C–H olefination, as demonstrated in the synthesis of N-benzyl derivatives . Computational studies (DFT) show that the -CF₃ group lowers the HOMO energy, favoring electron-deficient intermediates at specific positions .

Q. What computational methods (e.g., DFT) are recommended for analyzing the electronic properties and reactivity of this compound?

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and hyperpolarizability for nonlinear optical applications .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMF or THF) to predict solubility and aggregation behavior .

Q. How can photoredox catalysis be applied to functionalize this compound in visible-light-driven reactions?

Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) act as photocatalysts to generate radical intermediates. For instance, under blue LED light, the amino group can undergo oxidative coupling with alkenes or alkynes, enabling C–N bond formation without harsh oxidants . Reaction optimization requires tuning the redox potential of the catalyst to match the substrate’s oxidation state .

Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?

It serves as a key intermediate in pharmaceuticals due to its stability and fluorine-enhanced bioavailability. For example, it has been incorporated into pyridazine-carboxamide derivatives targeting kinase inhibition (e.g., LCMS m/z 742 [M+H]⁺ in a documented synthesis) . Structure-activity relationship (SAR) studies highlight the importance of fluorine atoms in enhancing binding affinity to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。